MDR-TB Activity vs. Isoniazid and Rifampicin
Antibacterial agent 96 inhibits the drug-resistant qcrB-T313A mutant of M. tuberculosis with an MIC of 0.2 µM, whereas isoniazid and rifampicin are inactive against this strain [1]. The compound also exhibits MICs of 0.3, 0.2, and 0.5 µM against clinical isolates H37RvPT2, PT12, and PT20, respectively . The standard-of-care agents isoniazid and rifampicin show MICs of 0.2–0.25 µg·mL–1 (approximately 1.5–1.8 µM for isoniazid) against drug-susceptible H37Rv, but their MICs rise above clinically relevant breakpoints in MDR contexts [2]. The fold-loss in potency for isoniazid against MDR strains is typically >10-fold, whereas 4k retains low-micromolar activity [2].
| Evidence Dimension | MIC against MDR M. tuberculosis (qcrB-T313A and clinical isolates) vs. first-line drugs |
|---|---|
| Target Compound Data | 0.2 µM (qcrB-T313A); 0.3 µM (H37RvPT2); 0.2 µM (PT12); 0.5 µM (PT20) |
| Comparator Or Baseline | Isoniazid: MIC 0.2–0.25 µg·mL–1 (susceptible H37Rv) but inactive against MDR strains; Rifampicin: MIC 0.1–0.25 µg·mL–1 (susceptible H37Rv), resistant in MDR [2] |
| Quantified Difference | Isoniazid and rifampicin lose activity against qcrB-T313A and PT strains; 4k retains MIC ≤0.5 µM across all tested MDR isolates |
| Conditions | Microdilution assay; M. tuberculosis strains H37RvPT2, PT12, PT20, and qcrB-T313A mutant; compound 4k tested at micromolar concentrations |
Why This Matters
Procurement for MDR-TB drug-discovery projects demands compounds that retain MIC values in the sub-micromolar range against resistant clinical isolates where isoniazid and rifampicin fail, making 4k a reference tool compound for MDR screens.
- [1] Bhavani GV, Kondapuram SK, Shamsudeen AF, Coumar MS, Selvin J, Kannan T. Synthesis, antitubercular evaluation, and molecular docking studies of hybrid pyridinium salts derived from isoniazid. Drug Dev Res. 2023;84(3):470-483. DOI: 10.1002/ddr.22039. PMID: 36744647. View Source
- [2] Zandhaghighi M, et al. Screening of the antimycobacterial activity of novel lipophilic agents. Data indicate isoniazid susceptibility at 0.2 µg/mL for H37Rv. Published 2016. Accessed via PMC. View Source
